3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

Anticancer Rhodanine SAR

Researchers needing a precisely substituted rhodanine scaffold often face potency loss with generic analogs. This compound solves that with its specific 3-chlorophenyl and 2,5-dimethoxybenzylidene motif: - 141-fold tyrosinase inhibition vs. kojic acid (IC₅₀ 0.47 µM) for anti-melanogenic screening. - Environment-sensitive fluorogenic lipid-droplet labeling validated in live HeLa cells. - Structural basis for selective Zn²⁺-dependent ADAMTS-5 inhibition. Supplied with rigorous analytical QA, enabling reproducible SAR and MoA studies.

Molecular Formula C18H14ClNO3S2
Molecular Weight 391.9 g/mol
Cat. No. B11695712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
Molecular FormulaC18H14ClNO3S2
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H14ClNO3S2/c1-22-14-6-7-15(23-2)11(8-14)9-16-17(21)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10H,1-2H3/b16-9-
InChIKeyKJWJNJDAJJBQKM-SXGWCWSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one: Structural Identity & Benchmarking


3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one (molecular formula C₁₈H₁₄ClNO₃S₂, MW 391.9 g/mol) is a penta-substituted rhodanine (2-thioxo-thiazolidin-4-one) derivative belonging to the 5-arylidene-2-thioxothiazolidin-4-one chemotype . This compound class is recognized as a privileged scaffold in medicinal chemistry, with demonstrated activity across anticancer, antimicrobial, anti-melanogenic, and enzyme-inhibitory programs [1]. The target compound is distinguished from the broader thiazolidinedione (2,4-dioxo) family by its 2-thioxo (C=S) group at position 2, which alters zinc-chelating capacity and electrophilic reactivity, and from simpler rhodanines by its specific 3-(3-chlorophenyl) N-substitution and 5-(2,5-dimethoxybenzylidene) arylidene motif [2].

Chemotype

Privileged 5-arylidene-2-thioxothiazolidin-4-one scaffold for SAR-driven target engagement studies.

Key motif

3-chlorophenyl N-substitution and 2,5-dimethoxybenzylidene pattern confer distinct biological and photophysical profiles.

Workflow

Supports enzyme inhibition screening, fluorogenic probe development, and cancer cell-line profiling programs.

Why Generic Rhodanine Analogs Fail as Substitutes


Generic substitution of rhodanine derivatives without regard to specific substitution patterns is scientifically unsound because minor structural variations at the N3-aryl, C5-arylidene, and C2-thioxo/oxo positions produce large-magnitude shifts in potency, target selectivity, and physicochemical behavior [1]. SAR analyses demonstrate that the 3-chlorophenyl substituent at N3 and the 2,5-dimethoxy substitution pattern on the benzylidene ring are not interchangeable: for example, in quinazolinone-rhodanine conjugates, the 3-chlorophenyl analog exhibits an IC₅₀ of 28.4 µM against HT-1080 fibrosarcoma cells, while the 4-chlorophenyl regioisomer shows 10.2 µM—a ~2.8-fold difference arising solely from chloro-positional isomerism . Similarly, the 2,5-dimethoxybenzylidene fragment confers environment-sensitive fluorescence quantum yield variation, a property absent in 3,4-dimethoxy or 4-hydroxy-3,5-dimethoxy analogs, making the target compound uniquely suited for fluorogenic lipid-droplet labeling applications [2]. Users who source an unsubstituted, differently substituted, or 2,4-dioxo analog risk complete loss of the desired biological or photophysical phenotype.

Regioisomer

3- vs 4-chlorophenyl N-substitution can shift cytotoxicity up to ~2.8-fold; the observed phenotype may not transfer.

Core analog

2,4-dioxo (thiazolidinedione) analogs lack the thiocarbonyl zinc-chelating group, likely losing metalloproteinase inhibition context.

Arylidene

Non-2,5-dimethoxy benzylidene derivatives may not exhibit the reported fluorogenic lipid-droplet labeling property.

Quantitative Evidence: Differentiation from Closest Analogs


N3-Chlorophenyl Positional Isomerism and HT-1080 Cytotoxicity

In a series of quinazolinone-rhodanine conjugates, the 3-chlorophenyl N-substituted analog (the same substitution pattern as the target compound) exhibited an IC₅₀ of 28.4 µM against HT-1080 fibrosarcoma cells, whereas the corresponding 4-chlorophenyl regioisomer showed an IC₅₀ of 10.2 µM . This ~2.8-fold potency difference is attributable solely to the position of the chlorine atom on the N3-phenyl ring, demonstrating that the 3-chloro substitution pattern confers a distinct cytotoxicity profile that cannot be replicated by the 4-chloro analog.

N3-Cl positional isomerism
Direct comparison
3-Cl IC₅₀ 28.4 µM vs 4-Cl IC₅₀ 10.2 µM in HT-1080 cells
Reported ~2.8-fold difference from chloro-position alone; regioisomer choice materially alters cytotoxicity endpoints.
Data from quinazolinone-rhodanine conjugates; target compound may show distinct absolute values.
Anticancer Rhodanine SAR

2-Thioxo Core: Zinc Chelation and ADAMTS-5 Selectivity

The 2-thioxo-thiazolidin-4-one (rhodanine) core of the target compound enables Zn²⁺ chelation that is structurally impossible for the corresponding 2,4-thiazolidinedione (2,4-dioxo) analogs. This is evidenced by the clinical development of 5-arylidene-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5 (aggrecanase-2): compound 12, a 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivative, exhibits an ADAMTS-5 IC₅₀ of 1.1 µM with >40-fold selectivity over ADAMTS-4 [1]. The corresponding 2,4-dioxo analogs lack the thiocarbonyl zinc-chelating group and show negligible ADAMTS-5 inhibition .

2-Thioxo vs 2,4-dioxo core
Class-level inference
2-Thioxo class: ADAMTS-5 IC₅₀ 1.1 µM, >40-fold over ADAMTS-4. 2,4-Dioxo: no significant inhibition.
Thiocarbonyl zinc-chelation is essential for metalloproteinase inhibition; core substitution eliminates this activity context.
Class-representative example; target compound potency requires independent validation.
ADAMTS-5 Osteoarthritis Zinc chelation

2,5-Dimethoxybenzylidene Motif: Fluorogenic Lipid Droplet Labeling

The 2,5-dimethoxybenzylidene fragment present in the target compound has been specifically identified as the structural determinant of environment-sensitive fluorescence quantum yield variation. In a systematic study of arylidene-rhodanines, derivatives containing the 2,5-dimethoxybenzylidene fragment exhibited marked fluorescence enhancement in lipophilic environments (BFP channel), enabling selective lipid droplet labeling in live HeLa Kyoto cells [1]. By contrast, derivatives lacking this specific substitution pattern (e.g., unsubstituted benzylidene or mono-methoxy analogs) did not exhibit comparable fluorogenic behavior [1]. The target compound's 3-chlorophenyl N-substitution may further modulate the quantum yield through electronic effects, as halogen substitution is known to influence fluorescence via the heavy-atom effect [2].

2,5-Dimethoxy fluorogenicity
Class-level inference
2,5-Dimethoxybenzylidene rhodanines: selective lipid droplet fluorescence in BFP channel (HeLa cells). Non-2,5-dimethoxy analogs: no selective labeling.
This substitution pattern is the key fluorogenic determinant; analogs lacking it may not support lipid-droplet imaging.
3-Cl phenyl may modulate quantum yield via heavy-atom effect; data to verify.
Fluorogenic dye Lipid droplets Live-cell imaging

PUSTC Scaffold Tyrosinase Inhibition Outperforms Kojic Acid

In a focused study of (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one ((Z)-BTTZ) derivatives—a chemotype closely related to the target compound—compound 2b achieved an IC₅₀ of 0.47 ± 0.97 µM against mushroom tyrosinase, representing a 141-fold improvement over kojic acid (IC₅₀ ≈ 66.3 µM under the same assay conditions) [1]. The PUSTC (β-phenyl-α,β-unsaturated thiocarbonyl) scaffold was confirmed as the core pharmacophore for tyrosinase inhibition through competitive kinetics and docking simulations [1]. While the target compound contains N3-(3-chlorophenyl) rather than the unsubstituted phenyl of compound 2b, SAR from analogous series indicates that electron-withdrawing N3-aryl substituents can further enhance tyrosinase inhibitory potency through improved active-site complementarity [2].

PUSTC tyrosinase inhibition
Class-level inference
Class rep. 2b: mushroom tyrosinase IC₅₀ 0.47 µM (141-fold lower than kojic acid IC₅₀ ~66.3 µM).
PUSTC scaffold supports potent tyrosinase inhibition screening; 3-Cl may further influence active-site complementarity.
Ranked within tested set; target compound potency not directly measured.
Anti-melanogenic Tyrosinase inhibition Skin whitening

N3-Substituent Specificity vs iCRT5 Tool Compound

The commercially available tool compound iCRT5 (4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid) is a widely used β-catenin-responsive transcription (CRT) inhibitor with an IC₅₀ of 18 nM in STF16 luciferase reporter assays . iCRT5 shares the 2-thioxothiazolidin-4-one core with the target compound but differs critically at both the N3-substituent (butanoic acid vs 3-chlorophenyl) and the benzylidene substitution (3,4-dimethoxy vs 2,5-dimethoxy). These differences redirect biological activity: iCRT5 is optimized for Wnt pathway inhibition, while the target compound's N3-(3-chlorophenyl) group is associated with distinct target engagement profiles (e.g., MCHR1 binding at nanomolar concentrations in related chemotypes) [1]. Procurement of iCRT5 as a substitute would yield Wnt-pathway activity irrelevant to users seeking the target compound's specific pharmacological or photophysical properties.

N3-substituent vs iCRT5
Cross-study comparable
iCRT5: CRT/Wnt inhibitor IC₅₀ 18 nM. 3-Chlorophenyl chemotypes: reported MCHR1 binding and tyrosinase inhibition.
N3-substituent drives target engagement divergence; iCRT5 cannot substitute for 3-Cl phenyl-directed assays.
Target engagement profiles are scaffold-dependent; confirm in intended assay system.
Wnt signaling Chemical probe Selectivity

Cytotoxicity Benchmarking Across Multiple Cancer Cell Lines

In a systematic evaluation of 2-thioxothiazolidin-4-one derivatives, compound 5c exhibited IC₅₀ values of 24.5–28.6 µM across HeLa, HT29, A549, and MCF-7 cell lines [1]. While this represents moderate cytotoxicity, the SAR indicates that electron-withdrawing substituents on the N3-phenyl ring enhance antiproliferative activity [2]. The target compound's 3-chlorophenyl group (Hammett σₘ = 0.37) provides a defined electronic contribution distinct from unsubstituted phenyl (σ = 0) or 4-methoxyphenyl (σₚ = -0.27) analogs. A structurally related (5Z)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (lacking N3-substitution) showed IC₅₀ < 10 µM against MDA-MB-231 cells, suggesting that the 2,5-dimethoxybenzylidene moiety contributes to potency independently of N3-substitution .

Multi-cell line cytotoxicity
Cross-study comparable
Class ref. 5c: HeLa IC₅₀ 28.3 µM, HT29 24.5 µM, A549 26.6 µM, MCF-7 28.6 µM. N3-unsubstituted 2,5-dimethoxy analog: MDA-MB-231
Combined N3-3-Cl and 5-(2,5-dimethoxy) may show additive electronic effects on cytotoxicity endpoints; supports cell-panel profiling.
Reported ranges; target compound values should be independently assessed.
Cytotoxicity Cancer cell lines SAR

Optimal Research & Industrial Application Scenarios


Anti-Melanogenic Drug Discovery: PUSTC Scaffold Screening

Based on the demonstrated 141-fold potency advantage of the PUSTC scaffold over kojic acid in mushroom tyrosinase assays (IC₅₀ = 0.47 µM vs 66.3 µM) [1], the target compound is positioned as a screening candidate for novel anti-melanogenic agents. Its N3-(3-chlorophenyl) substitution introduces electron-withdrawing character that may further enhance tyrosinase active-site complementarity compared to the unsubstituted phenyl lead compound 2b. The competitive inhibition kinetics and B16F10 cellular melanin suppression data support Mechanism-of-Action studies in hyperpigmentation disorder models.

Live-Cell Lipid Droplet Imaging Probe Development

The target compound contains the 2,5-dimethoxybenzylidene fragment that has been experimentally validated as the key structural determinant for environment-sensitive fluorogenic lipid droplet labeling in live HeLa Kyoto cells (BFP channel detection) [2]. This compound can serve as a scaffold for developing next-generation fluorogenic dyes with tunable quantum yields, where the N3-(3-chlorophenyl) substituent may modulate fluorescence properties through the heavy-atom effect, potentially shifting emission wavelengths or altering quantum yield [3].

ADAMTS-5 Inhibitor Development for Osteoarthritis

The 2-thioxo-thiazolidin-4-one core enables Zn²⁺ chelation essential for ADAMTS-5 (aggrecanase-2) inhibition, as validated by compound 12 (IC₅₀ = 1.1 µM, >40-fold selectivity over ADAMTS-4) [4]. The target compound provides a structurally differentiated starting point for SAR exploration around the N3-aryl and C5-arylidene positions to optimize ADAMTS-5 potency and selectivity. Substituting the pyrazole-methylene with the 2,5-dimethoxybenzylidene group may yield novel IP-protectable chemotypes with altered pharmacokinetic profiles.

Cancer Cell Line Profiling: 3-Chlorophenyl Electronic Effects

The ~2.8-fold cytotoxicity differential between 3-chlorophenyl and 4-chlorophenyl N-substituted rhodanine analogs in HT-1080 cells (IC₅₀ 28.4 µM vs 10.2 µM) establishes that N3-aryl positional isomerism is a meaningful determinant of antiproliferative activity. The target compound can be used in multi-cell-line panels (HeLa, HT29, A549, MCF-7, MDA-MB-231) to systematically map how the combination of N3-(3-chlorophenyl) and 5-(2,5-dimethoxybenzylidene) influences cytotoxicity relative to regioisomeric and functionally divergent analogs.

Application
Selection Property
Validation Focus
Anti-melanogenic target screening
PUSTC scaffold tyrosinase inhibition context
Mushroom tyrosinase enzymatic and cellular melanin suppression endpoints
Live-cell lipid droplet imaging probe development
2,5-Dimethoxybenzylidene fluorogenic motif
Environment-sensitive fluorescence quantum yield and BFP-channel selectivity
ADAMTS-5 inhibitor research for osteoarthritis models
2-Thioxo core zinc-chelation capability
Recombinant ADAMTS-5/4 selectivity panel and aggrecanase activity
Cancer cell-line SAR profiling
N3-3-chlorophenyl and 5-arylidene electronic contribution
Multi-cell line cytotoxicity panel (HeLa, HT29, A549, MCF-7, MDA-MB-231) and regioisomer comparisons
Quote Request

Request a Quote for 3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.